molecular formula C5H3IOS B186517 3-Iodothiophene-2-carbaldehyde CAS No. 930-97-2

3-Iodothiophene-2-carbaldehyde

Cat. No. B186517
CAS RN: 930-97-2
M. Wt: 238.05 g/mol
InChI Key: PRIIWJLXEOFRPP-UHFFFAOYSA-N
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Description

3-Iodothiophene-2-carbaldehyde is a chemical compound with the CAS Number: 930-97-2. It has a molecular weight of 238.05 and its IUPAC name is 3-iodo-2-thiophenecarbaldehyde . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. The physical form of this compound is a powder .


Synthesis Analysis

3-Iodothiophene-2-carbaldehyde can be synthesized from 3-bromothiophene and KI by coordination catalytic iodination using CuI/different 1,2-diamine ligands as catalysts . Another method involves the use of 1-mercapto-3-alkyn-2-ols in ionic liquids .


Molecular Structure Analysis

The InChI code for 3-Iodothiophene-2-carbaldehyde is 1S/C5H3IOS/c6-4-1-2-8-5(4)3-7/h1-3H and the InChI key is PRIIWJLXEOFRPP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thiophene derivatives, including 3-Iodothiophene-2-carbaldehyde, are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

3-Iodothiophene-2-carbaldehyde has a melting point of 81-85 degrees Celsius . It is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of 4H-thieno[3,2-c]chromenes : 3-Iodothiophene-2-carbaldehyde is used in the synthesis of 4H-thieno[3,2-c]chromenes, achieved through intramolecular arylation of 4-aryloxy-methyl-5-iodothiophene-2-carbaldehydes. This process involves iodination, followed by palladium-catalyzed intramolecular cyclization (Fisyuk et al., 2012).

  • Photochemical Synthesis of Phenyl-2-thienyl Derivatives : 3-Iodothiophene-2-carbaldehyde is utilized in the photochemical synthesis of phenyl-2-thienyl derivatives. The irradiation in benzene solution of 5-iodo-thiophene-2-carbaldehyde results in the formation of these derivatives (Antonioletti et al., 1986).

  • Synthesis of 3-Iodothiophenes : The compound serves as a substrate in the synthesis of 3-iodothiophenes via iodocyclization of (Z)-thiobutenynes. This involves selective reduction of the triple bond in (Z)-thioenynes by iodine, leading to 3-iodothiophenes in good yields (Santana et al., 2014).

Material Science and Organic Electronics

  • Optical Properties of Substituted Thiophene Derivatives : Studies have been conducted on the synthesis and photophysical properties of various aryl-substituted thiophene derivatives, which show promise as functional organic light-emitting diode materials. 3-Iodothiophene-2-carbaldehyde plays a role in these developments (Xu & Yu, 2011).

  • Preparation of 3-Thienyl Organometallic Reagents : This compound is integral in the preparation of 3-thienyl organometallic reagents like 3-thienylzinc and 3-thienylmagnesium iodides. These reagents are useful in coupling reactions with various electrophiles, demonstrating their versatility in synthetic chemistry (Rieke et al., 1997).

Biological Applications

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes for Biological Evaluation : A series of 4-arylthiophene-2-carbaldehyde compounds have been synthesized and evaluated for their antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. These compounds, including derivatives of 3-Iodothiophene-2-carbaldehyde, have shown significant biological activities (Ali et al., 2013).

Safety And Hazards

The safety information for 3-Iodothiophene-2-carbaldehyde indicates a GHS07 pictogram with a signal word of "Warning" . The specific hazard statements and precautionary statements were not provided in the search results.

Future Directions

While the specific future directions for 3-Iodothiophene-2-carbaldehyde are not mentioned in the search results, thiophene derivatives are being studied for their potential biological effects and their role in the advancement of organic semiconductors .

properties

IUPAC Name

3-iodothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IOS/c6-4-1-2-8-5(4)3-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIIWJLXEOFRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356037
Record name 3-iodothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodothiophene-2-carbaldehyde

CAS RN

930-97-2
Record name 3-Iodo-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-iodothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Antonioletti, M D'Auria, F D'Onofrio… - Journal of the …, 1986 - pubs.rsc.org
… Subsequent metalation of di-iodide (24) with BuLi followed by quenching with DMF l 9 furnished 3-iodothiophene2-carbaldehyde (27). On the other hand, Friedel-Crafts acylation of di-…
Number of citations: 39 pubs.rsc.org
OA Attanasi, D Spinelli - academia.edu
There are two approaches described in the literature on the photochemical formation of the Ar-Ar bond. The first requires the presence of an halogen atom (Ar-Hal–> Ar-Ar"), the second …
Number of citations: 0 www.academia.edu
MK Shepherd - J. CHEM. SOC., CHEM. COMMUN, 1985 - Citeseer
… Dithieno[3,4-c: 3',4'-elpyridazine N-oxide (7) has been synthesised in five steps from 3-iodothiophene-2-carbaldehyde; flash vacuum thermolysis of (7) gave the stable title compound (I). …
Number of citations: 2 citeseerx.ist.psu.edu
MK Shepherd - Journal of the Chemical Society, Chemical …, 1985 - pubs.rsc.org
… Dithieno[3,4-c: 3',4'-elpyridazine N-oxide (7) has been synthesised in five steps from 3-iodothiophene-2-carbaldehyde; flash vacuum thermolysis of (7) gave the stable title compound (I). …
Number of citations: 9 pubs.rsc.org
P Dunås - 2021 - search.proquest.com
In order to transition to a more sustainable chemical industry, it is necessary to replace the fossil starting materials that are largely used today with renewable ones. Starting materials …
Number of citations: 2 search.proquest.com

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